molecular formula C12H14OS B1324725 Cyclobutyl 2-thiomethylphenyl ketone CAS No. 898790-56-2

Cyclobutyl 2-thiomethylphenyl ketone

Cat. No.: B1324725
CAS No.: 898790-56-2
M. Wt: 206.31 g/mol
InChI Key: BVKMQDIJXIQUFH-UHFFFAOYSA-N
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Description

Significance of Cyclobutyl Ketone Scaffolds in Organic Synthesis

The cyclobutyl ketone scaffold is a valuable structural motif in organic synthesis and medicinal chemistry. The four-membered carbocyclic ring of cyclobutane (B1203170) possesses a unique, puckered conformation and inherent ring strain, which can impart desirable properties to a molecule.

In the realm of medicinal chemistry, the incorporation of a cyclobutane ring can enhance the pharmacological profile of a drug candidate. nih.gov Its three-dimensional nature can lead to improved binding affinity and selectivity for biological targets. nih.gov Furthermore, cyclobutane moieties are known to increase the metabolic stability of a compound by being less susceptible to enzymatic degradation compared to more flexible alkyl chains. nih.gov This increased stability can lead to improved pharmacokinetic properties, such as a longer half-life in the body.

From a synthetic standpoint, cyclobutyl ketones serve as versatile intermediates. The ketone functional group is highly reactive and can participate in a wide array of chemical transformations, including nucleophilic additions, reductions, and alpha-functionalizations. numberanalytics.com This allows for the elaboration of the cyclobutane core into more complex molecular architectures. nih.govnih.gov Recent research has highlighted innovative methods for the functionalization of cyclobutyl ketones, further expanding their utility as building blocks in the synthesis of complex molecules. nih.govnih.govdocumentsdelivered.com

Overview of Thiomethylphenyl Moiety in Chemical Structures

The thiomethylphenyl moiety, specifically the 2-thiomethylphenyl group present in the subject compound, also plays a crucial role in defining its chemical character and potential applications. The presence of a sulfur atom, in the form of a methylthio group, can significantly influence a molecule's electronic properties and its interactions with biological systems.

Sulfur-containing functional groups are recognized as important pharmacophores in drug discovery. nih.govencyclopedia.pub The sulfur atom can participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, which can contribute to the binding of a molecule to its target receptor. nbinno.com The thiomethyl group, in particular, can impact a molecule's lipophilicity and metabolic profile. nih.gov The strategic placement of a methyl group can modulate a compound's biological activity, selectivity, and pharmacokinetic properties, a concept often referred to as the "magic methyl effect". researchgate.net

Furthermore, the thiophene (B33073) ring, a related sulfur-containing aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs. nih.govresearchgate.net While the thiomethylphenyl group is not a thiophene, the presence of the sulfur atom suggests the potential for this moiety to confer beneficial biological activities, including antimicrobial and anti-inflammatory properties. encyclopedia.pubnih.govnih.gov

Research Trajectories for Ketone-Containing Systems

Ketone-containing systems are a cornerstone of organic chemistry and are central to a vast number of research endeavors. numberanalytics.com The carbonyl group of a ketone is a key functional group that dictates the reactivity and properties of the molecule. numberanalytics.com

Current research in this area is multifaceted. One significant trajectory involves the development of novel synthetic methodologies to access complex ketone-containing molecules with high efficiency and stereoselectivity. nih.govnih.govdocumentsdelivered.com This includes the exploration of new catalytic systems and reaction pathways.

In medicinal chemistry, ketones are integral to the design of new therapeutic agents. numberanalytics.com The ketone moiety can act as a hydrogen bond acceptor, an electrophilic center for covalent inhibition, or a scaffold to orient other pharmacophoric groups. Research is actively pursuing the design and synthesis of ketone-based compounds with a wide range of biological activities.

Another important area of research is the study of the structure-activity relationships of ketone-containing compounds. nih.gov By systematically modifying the structure of a ketone-containing molecule and evaluating its biological activity, researchers can gain insights into the key molecular features required for a desired therapeutic effect. This knowledge is crucial for the rational design of more potent and selective drug candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclobutyl-(2-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14OS/c1-14-11-8-3-2-7-10(11)12(13)9-5-4-6-9/h2-3,7-9H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKMQDIJXIQUFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642522
Record name Cyclobutyl[2-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-56-2
Record name Cyclobutyl[2-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Cyclobutyl Ketones

Direct Synthesis Approaches to the Cyclobutyl Ketone Core

One such approach is the Friedel-Crafts acylation . This would involve the reaction of thioanisole (B89551) with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The electrophilic acylium ion generated from cyclobutanecarbonyl chloride would attack the electron-rich aromatic ring of thioanisole, preferentially at the ortho and para positions. Separation of the desired ortho-substituted product would be necessary.

Alternatively, the use of organometallic reagents offers a powerful method for C-C bond formation. For instance, a Grignard reagent derived from 2-bromothioanisole (B35456) could be reacted with cyclobutanecarbonyl chloride. This nucleophilic acyl substitution would directly yield the target ketone. Similarly, an organolithium or organocuprate reagent derived from 2-lithiothioanisole could be employed.

Another viable route involves the oxidation of a corresponding secondary alcohol . The precursor, cyclobutyl(2-(methylthio)phenyl)methanol, could be synthesized via the reaction of 2-thiomethylphenylmagnesium bromide with cyclobutanecarboxaldehyde. Subsequent oxidation of this secondary alcohol using common oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation would afford the desired Cyclobutyl 2-thiomethylphenyl ketone.

Functionalization of Pre-existing Cyclobutyl Systems

An alternative strategy to the direct construction of the target molecule is the functionalization of a pre-existing cyclobutane (B1203170) ring. This approach is particularly valuable for introducing substituents at specific positions of the cyclobutane core.

Carbon-Hydrogen (C-H) Functionalization Strategies

The direct activation and functionalization of C-H bonds represent a highly atom-economical and efficient approach to modifying molecular scaffolds.

A sophisticated strategy for achieving cis-1,3-difunctionalization of cyclobutanes involves a formal γ–C–H functionalization. This method proceeds through a two-step sequence initiated by a Norrish-Yang cyclization of a cyclobutyl aryl ketone to form a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govresearchgate.netresearchgate.netnih.gov This intermediate then undergoes a palladium-catalyzed C–C bond cleavage and functionalization. nih.gov

The initial Norrish-Yang cyclization is a photochemical process that proceeds via an intramolecular hydrogen abstraction. The efficiency of this step can be influenced by the electronic nature of the aryl group. nih.gov

EntryStarting MaterialProductYield (%)
1Cyclobutyl phenyl ketone2-Phenylbicyclo[1.1.1]pentan-2-ol45
2Cyclobutyl (4-fluorophenyl) ketone2-(4-Fluorophenyl)bicyclo[1.1.1]pentan-2-ol40
3Cyclobutyl (4-chlorophenyl) ketone2-(4-Chlorophenyl)bicyclo[1.1.1]pentan-2-ol42

Data sourced from literature reports. nih.gov

The subsequent palladium-catalyzed functionalization of the bicyclo[1.1.1]pentan-2-ol intermediate allows for the introduction of various aryl, heteroaryl, alkenyl, and alkynyl groups with exclusive cis-selectivity. nih.gov This step typically employs a palladium(II) catalyst, a ligand, and a silver salt as an oxidant. nih.gov

EntryBicyclo[1.1.1]pentan-2-olCoupling PartnerProductYield (%)
12-Phenylbicyclo[1.1.1]pentan-2-ol4-Iodotoluenecis-3-(p-Tolyl)cyclobutyl phenyl ketone85
22-Phenylbicyclo[1.1.1]pentan-2-ol1-Iodo-4-methoxybenzenecis-3-(4-Methoxyphenyl)cyclobutyl phenyl ketone78
32-Phenylbicyclo[1.1.1]pentan-2-ol3-Iodopyridinecis-3-(Pyridin-3-yl)cyclobutyl phenyl ketone65

Reaction conditions: Pd(OAc)₂, ligand, Ag₂O, DCE, 100 °C, 20 h. Data sourced from literature reports. nih.gov

The direct arylation of C(sp³)-H bonds at the β-position of a cyclobutyl ketone can be achieved enantioselectively using a palladium(II) catalyst in conjunction with a chiral transient directing group. nih.govnih.gov This methodology allows for the desymmetrization of prochiral cyclobutanes. The reaction typically utilizes an α-amino acid as the chiral transient directing group, which forms a transient imine with the ketone. A key component for high enantioselectivity is the use of an electron-deficient pyridone ligand. nih.gov

EntryCyclobutyl KetoneArylating AgentLigandee (%)Yield (%)
1Cyclobutanone (B123998)1-Iodo-4-methoxybenzeneChiral Pyridone9275
23-Methylcyclobutanone1-Iodo-4-chlorobenzeneChiral Pyridone9072
3Cyclobutanone1-Iodo-3,5-dimethylbenzeneChiral Pyridone9580

Data represents typical results from studies on related systems. nih.gov

This method provides a powerful tool for the synthesis of chiral, substituted cyclobutanes from simple starting materials. The ability to perform sequential C-H arylations can lead to the construction of complex, multi-substituted cyclobutane rings. nih.gov

The directing group ability of a thioether moiety can be harnessed to achieve C-H functionalization at a specific position. While examples of thioether-directed C(sp³)–H amidation directly on a cyclobutane ring are not extensively documented, studies on other saturated systems demonstrate the feasibility of this approach. The thioether can coordinate to a metal catalyst, bringing the reactive center in proximity to a specific C-H bond.

Research in this area often employs rhodium(III) or iridium(III) catalysts. For instance, the amidation of C(sp³)-H bonds in thioethers has been achieved using dioxazolones as the nitrogen source. While the primary focus has often been on C(sp²)–H functionalization, the principles can be extended to sp³-hybridized carbons. The development of this methodology for cyclobutane systems remains an active area of research.

Carbon-Carbon (C-C) Functionalization Strategies

The formation of new carbon-carbon bonds on a pre-existing cyclobutane ring is a fundamental strategy for elaborating its structure. These methods often involve the use of organometallic reagents or transition metal-catalyzed cross-coupling reactions.

For example, a cyclobutanone can be converted to its enolate, which can then react with an alkyl or aryl halide. Alternatively, α-functionalization of cyclobutanones can be achieved through various organocatalytic methods. mdpi.com Ring-opening of highly strained systems like bicyclo[1.1.0]butanes can also serve as an entry point to functionalized cyclobutanes. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions of cyclobutanone-derived N-sulfonylhydrazones with aryl halides have been shown to produce a variety of substituted cyclobutene (B1205218) and methylenecyclobutane (B73084) products.

Incorporation of the 2-Thiomethylphenyl Moiety

The synthesis of the target compound requires the specific attachment of the 2-thiomethylphenyl group to the cyclobutyl carbonyl core. This involves forming a carbon-carbon bond between the cyclobutyl ring and the phenyl ring, as well as introducing the thiomethyl group onto the aromatic ring.

Strategies for Aryl Ring Attachment to Ketone

Attaching an aryl ring to a ketone or its precursor is a fundamental transformation in organic synthesis. Several methods are applicable for this purpose.

Palladium-Catalyzed α-Arylation: This is a powerful method for forming a C-C bond between a ketone enolate and an aryl halide. A variety of aryl halides and ketones can be coupled efficiently using a palladium catalyst with appropriate ligands, such as 2-methyl-2'-dicyclohexylphosphinobiphenyl. organic-chemistry.org This approach could be used to couple a cyclobutyl ketone with a suitably protected or pre-functionalized 2-thiomethylphenyl halide.

Friedel-Crafts Acylation: A classic approach to aryl ketones involves the Friedel-Crafts acylation, where an arene (in this case, thioanisole or a related precursor) reacts with an acylating agent (such as cyclobutanecarbonyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃). libretexts.org This method directly forms the aryl-ketone bond.

Coupling with Organometallic Reagents: Aryl organometallic reagents, such as Grignard reagents or organolithium compounds derived from a 2-thiomethylphenyl halide, can react with cyclobutanecarbonyl chloride or other activated carboxylic acid derivatives to yield the desired ketone. organic-chemistry.org

Methods for Thiomethyl Group Introduction

The introduction of a thiomethyl (-SMe) group onto an aromatic ring is a key step. This can be achieved either before or after the ketone moiety is attached.

Nucleophilic Aromatic Substitution: For electron-deficient haloarenes, the thiomethyl group can be installed via nucleophilic substitution using a thiomethyl source. diva-portal.org The reagent BF₃SMe₂ has been developed as a non-malodorous source for the nucleophilic installation of the thiomethyl moiety on activated aromatic systems. diva-portal.org

Metal-Catalyzed Cross-Coupling: Modern cross-coupling reactions can form C-S bonds. For instance, an aryl halide can be coupled with a thiol or its equivalent using a metal catalyst.

Functional Group Interconversion (FGI): A common strategy involves establishing a different functional group on the ring that can be later converted to the thiomethyl group. tcd.ie For example, a thiol group (-SH) can be introduced and subsequently methylated. The synthesis of thioethers (sulfides) can be accomplished through various means, including the reaction of thiols with alkyl halides. organic-chemistry.org The thioether motif is found in numerous pharmaceuticals, and many methods have been developed for its installation to avoid the use of toxic and malodorous reagents. diva-portal.org

General Synthetic Approaches for Ketones Applied to this compound

The final step in many synthetic routes to a specific ketone is often the formation of the carbonyl group itself. One of the most fundamental and widely used methods is the oxidation of a corresponding secondary alcohol.

Oxidation Reactions

The oxidation of a secondary alcohol to a ketone is a cornerstone reaction in organic synthesis. byjus.com This strategy is directly applicable to the synthesis of this compound, where the immediate precursor would be cyclobutyl(2-thiomethylphenyl)methanol. This secondary alcohol can be oxidized using a wide variety of reagents. byjus.comorganic-chemistry.org

The choice of oxidant depends on the scale of the reaction and the presence of other sensitive functional groups in the molecule. byjus.com Ketones are generally resistant to further oxidation, unlike aldehydes, which can be oxidized to carboxylic acids. byjus.com This inherent stability makes the oxidation of secondary alcohols a reliable method for ketone preparation. byjus.com

A diverse array of oxidizing agents has been developed for this transformation, ranging from classic stoichiometric reagents to modern catalytic systems.

Table 2: Selected Oxidizing Agents for Secondary Alcohols

Reagent/System Description Typical Conditions Source(s)
Chromic Acid (Jones Reagent) A strong oxidizing agent prepared from chromium trioxide (CrO₃) in aqueous sulfuric acid. Acetone solvent. libretexts.org
Pyridinium Chlorochromate (PCC) A milder version of chromic acid that can be used in non-aqueous solvents. Dichloromethane (CH₂Cl₂). libretexts.org
Dess-Martin Periodinane (DMP) A hypervalent iodine reagent known for mild conditions and broad functional group tolerance. Dichloromethane (CH₂Cl₂), room temperature. organic-chemistry.org
Swern Oxidation Uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base (e.g., triethylamine). Low temperature (-78 °C), anhydrous conditions. organic-chemistry.org
TEMPO-based systems Catalytic amounts of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) are used with a stoichiometric co-oxidant like sodium hypochlorite. Biphasic or aqueous conditions. organic-chemistry.org

| Catalytic Systems (e.g., TiO₂, CeBr₃) | Modern, environmentally benign methods using catalysts with stoichiometric oxidants like H₂O₂. | Varies; often milder conditions. | organic-chemistry.org, tandfonline.com |

This approach provides a robust and high-yielding final step to access the target ketone, provided the precursor alcohol, cyclobutyl(2-thiomethylphenyl)methanol, is available.

Acylation Reactions

Acylation reactions involve the introduction of an acyl group (R-C=O) into a molecule and are a cornerstone of ketone synthesis.

Friedel-Crafts acylation is a classic and widely used electrophilic aromatic substitution reaction for the synthesis of aryl ketones. sigmaaldrich.com The reaction involves treating an aromatic compound with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). nih.govmasterorganicchemistry.com The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion. sigmaaldrich.com This acylium ion is then attacked by the electron-rich aromatic ring to form the aryl ketone. sigmaaldrich.com

A key advantage of Friedel-Crafts acylation over the related alkylation is that the product ketone is less reactive than the starting material due to the electron-withdrawing nature of the carbonyl group, which prevents multiple acylations. nih.gov For the synthesis of this compound, this method would involve the reaction of thioanisole (methylthiobenzene) with cyclobutanecarbonyl chloride and a Lewis acid catalyst.

Modern synthetic chemistry has seen the emergence of nickel-catalyzed reductive acylation as a powerful method for ketone synthesis. sioc-journal.cn This strategy involves the cross-electrophile coupling of carbon electrophiles (like aryl or alkyl halides) with carboxylic acid derivatives. sioc-journal.cnresearchgate.net The process generates an acyl-nickel species in situ, which then couples with the second electrophile. sioc-journal.cn

This approach offers significant advantages, including mild reaction conditions, high functional group tolerance, and the avoidance of pre-formed, sensitive organometallic reagents. sioc-journal.cnnju.edu.cn It allows for the coupling of a wide range of substrates, including sterically hindered ones, making it a versatile tool for accessing complex ketone structures. researchgate.net The synthesis of this compound via this method could potentially involve the nickel-catalyzed coupling of a 2-(methylthio)phenyl halide with a cyclobutanecarboxylic acid derivative.

Organometallic Reagent Chemistry

Organometallic reagents are indispensable in organic synthesis for the formation of carbon-carbon bonds. researchgate.net Reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li) are strong nucleophiles and bases. libretexts.org They readily react with a variety of electrophilic carbonyl compounds, including esters, acid chlorides, and nitriles, to form ketones or tertiary alcohols upon work-up.

To synthesize a ketone like this compound, a common strategy involves the reaction of an organometallic reagent with a carboxylic acid derivative. For example, a cyclobutyl Grignard reagent (cyclobutylmagnesium bromide) could be added to an activated derivative of 2-(methylthio)benzoic acid, such as an acid chloride or a Weinreb amide. The use of a Weinreb amide is particularly advantageous as the resulting intermediate is stable and does not typically undergo a second addition, thus selectively yielding the ketone after acidic work-up.

Grignard Reagent Reactions

The synthesis of cyclobutyl ketones can be effectively achieved through the reaction of Grignard reagents with cyclobutanecarbonitrile. This method is a versatile application of the classic Grignard reaction, which is a powerful tool for forming carbon-carbon bonds. byjus.com The reaction proceeds by adding an organomagnesium halide (Grignard reagent) to the nitrile group of cyclobutanecarbonitrile, which, after hydrolysis, yields the desired cyclobutyl ketone. masterorganicchemistry.com

Reaction Mechanism

The synthesis involves a two-step process: nucleophilic addition followed by hydrolysis.

Nucleophilic Addition : The Grignard reagent, with its highly polar carbon-magnesium bond, acts as a potent nucleophile. libretexts.org The carbon atom of the Grignard reagent attacks the electrophilic carbon of the nitrile group in cyclobutanecarbonitrile. This addition breaks the pi bond of the nitrile, forming a new carbon-carbon single bond and resulting in an intermediate imine salt (a magnesium salt of an imine). masterorganicchemistry.comlibretexts.org

Hydrolysis : The intermediate imine salt is stable until treated with an aqueous acid solution (e.g., H₃O⁺). masterorganicchemistry.com The addition of acid protonates the imine nitrogen, making it a good leaving group. A water molecule then attacks the carbon atom, and after a series of proton transfers and the elimination of ammonia, the final cyclobutyl ketone is formed. masterorganicchemistry.com

Research Findings

Studies on the Grignard reaction with nitriles have revealed several key aspects. The reaction is kinetically second-order, being first-order with respect to both the Grignard reagent and the nitrile. masterorganicchemistry.com The choice of solvent can significantly influence the reaction's efficiency. For instance, conducting the reaction in a solvent mixture of benzene (B151609) containing one equivalent of ether at room temperature has been shown to increase the yields of the corresponding ketones compared to reactions performed solely in ether. masterorganicchemistry.com

The general reaction for the synthesis of a cyclobutyl aryl ketone is illustrated below:

Cyclobutanecarbonitrile + Arylmagnesium bromide → Cyclobutyl aryl ketone

This methodology allows for the introduction of various aryl or alkyl groups depending on the specific Grignard reagent used.

Table 1: Representative Synthesis of Cyclobutyl Phenyl Ketone via Grignard Reaction

Reactant 1Reactant 2Reagents & ConditionsProductYield
CyclobutanecarbonitrilePhenylmagnesium bromide1. Diethyl ether or THF (solvent) 2. H₃O⁺ (workup)Cyclobutyl phenyl ketoneN/A

Reaction Mechanisms and Organic Transformations

Fundamental Reaction Pathways of Ketones in the Context of Cyclobutyl 2-thiomethylphenyl ketone

The ketone carbonyl group (C=O) is characterized by a polarized double bond, where the oxygen atom holds a partial negative charge and the carbon atom a partial positive charge. This inherent electrophilicity of the carbonyl carbon makes it a prime target for nucleophilic attack. ncert.nic.in Consequently, the most prevalent reactions for ketones are nucleophilic additions. ncert.nic.in Additionally, the hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) exhibit acidity, allowing for alpha substitution reactions to occur, typically via an enol or enolate intermediate. wikipedia.org

Nucleophilic addition reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon. This process breaks the carbon-oxygen π-bond and results in the formation of a tetrahedral alkoxide intermediate. ncert.nic.in Subsequent protonation of this intermediate yields the final addition product.

The reaction between a ketone and a primary amine (R-NH₂) yields an imine, a compound containing a carbon-nitrogen double bond, also known as a Schiff base. libretexts.orgmasterorganicchemistry.com This transformation is typically acid-catalyzed and is a reversible condensation reaction, meaning a molecule of water is eliminated. masterorganicchemistry.comyoutube.com

The mechanism initiates with the nucleophilic attack of the primary amine on the carbonyl carbon, forming a tetrahedral intermediate. openstax.org This is followed by a proton transfer to create a neutral carbinolamine. libretexts.org Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (H₂O). libretexts.orgopenstax.org Elimination of water leads to the formation of an iminium ion, which is then deprotonated to yield the final imine product. libretexts.org The rate of this reaction is pH-dependent. jove.com

Table 1: Summary of Imine Formation
Reactant Reagent Catalyst Key Intermediate Product
This compoundPrimary Amine (R-NH₂)Acid (e.g., H⁺)Carbinolamine, Iminium ionImine

Ketones react reversibly with alcohols in the presence of an acid catalyst. pressbooks.pubopenstax.org The addition of one equivalent of an alcohol to the ketone forms a hemiacetal, a molecule containing both a hydroxyl (-OH) and an alkoxy (-OR) group attached to the same carbon. libretexts.orglibretexts.org Hemiacetals are often unstable intermediates. pressbooks.pub

The reaction can proceed further with a second equivalent of alcohol to form an acetal (B89532), where the hydroxyl group is replaced by a second alkoxy group. openstax.orglibretexts.org The formation of the acetal is an equilibrium process, and the reaction is driven to completion by removing the water that is formed as a byproduct. libretexts.org The mechanism involves the initial acid-catalyzed nucleophilic attack by an alcohol molecule on the protonated carbonyl group to form the hemiacetal. pressbooks.publibretexts.org Further protonation of the hemiacetal's hydroxyl group allows for the elimination of water, creating an oxonium ion. A second alcohol molecule then attacks this ion, and subsequent deprotonation yields the acetal. pressbooks.pubopenstax.org

Table 2: Summary of Hemiacetal and Acetal Formation
Reactant Reagent Catalyst Intermediate Product Final Product
This compound1 eq. Alcohol (R-OH)Acid (e.g., HCl)Hemiacetal-
This compound2 eq. Alcohol (R-OH)Acid (e.g., HCl)HemiacetalAcetal

Grignard reagents (R-MgX) are potent organometallic nucleophiles that readily react with ketones to form new carbon-carbon bonds. byjus.comwikipedia.org The reaction of a Grignard reagent with a ketone, followed by an acidic workup, produces a tertiary alcohol. youtube.comleah4sci.comorganic-chemistry.org

The mechanism involves the nucleophilic attack of the carbanion-like alkyl or aryl group from the Grignard reagent on the electrophilic carbonyl carbon. wikipedia.orgyoutube.com This addition results in a tetrahedral magnesium alkoxide intermediate. byjus.com The subsequent addition of an aqueous acid (workup) protonates the alkoxide to yield the final tertiary alcohol product. byjus.com This reaction must be conducted under anhydrous (dry) conditions, as Grignard reagents are strong bases and will react with even trace amounts of water. wikipedia.org

Table 3: Summary of Grignard Addition
Reactant Reagent Conditions Key Intermediate Product
This compoundGrignard Reagent (R-MgX)1. Anhydrous Ether 2. H₃O⁺ workupMagnesium AlkoxideTertiary Alcohol

The addition of hydrogen cyanide (HCN) across the carbonyl double bond of a ketone results in the formation of a cyanohydrin, a molecule that has a cyano (-CN) and a hydroxyl (-OH) group attached to the same carbon. orgoreview.comjove.com

The reaction is typically base-catalyzed to increase the concentration of the cyanide ion (CN⁻), which is a more potent nucleophile than HCN. orgoreview.comjove.com The mechanism involves the nucleophilic attack of the cyanide ion on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate. jove.comlibretexts.org This intermediate is then protonated by a molecule of HCN (or by a weak acid in a subsequent step), yielding the cyanohydrin product and regenerating the cyanide ion catalyst. jove.comyoutube.com The reaction is reversible. jove.com Due to the high toxicity of HCN gas, the reaction is often carried out using a salt like potassium cyanide (KCN) or sodium cyanide (NaCN) with a co-added acid. libretexts.org

Table 4: Summary of Cyanohydrin Formation
Reactant Reagent Conditions Key Intermediate Product
This compoundHCNBase catalyst (e.g., CN⁻)Tetrahedral AlkoxideCyanohydrin

Alpha (α) substitution reactions occur at the carbon atom adjacent to the carbonyl group. ankara.edu.tr The α-hydrogens of a ketone are weakly acidic because the resulting conjugate base, an enolate ion, is stabilized by resonance. wikipedia.org These reactions involve the replacement of an α-hydrogen with an electrophile, proceeding through either an enol or an enolate intermediate. wikipedia.org

A common example is the acid-catalyzed α-halogenation. wikipedia.orguobabylon.edu.iq In this mechanism, the ketone is first protonated at the carbonyl oxygen. libretexts.org A base then removes an α-hydrogen to form a nucleophilic enol intermediate. libretexts.org The electron-rich double bond of the enol then attacks an electrophilic halogen (e.g., Br₂), forming a new carbon-halogen bond and a protonated carbonyl intermediate. kocw.or.kr Deprotonation of this intermediate yields the α-halogenated ketone and regenerates the acid catalyst. libretexts.orgkocw.or.kr For this compound, these substitutions would occur on the α-carbons of the cyclobutyl ring.

Table 5: Summary of Alpha-Halogenation (a representative α-substitution)
Reactant Reagent Catalyst Key Intermediate Product
This compoundHalogen (e.g., Br₂)Acid (e.g., CH₃COOH)Enolα-Halogenated Ketone

Reduction Reactions

The carbonyl group is susceptible to reduction by various reagents, leading to either alcohols or the complete removal of the oxygen atom to form an alkane.

The ketone functional group in this compound can be reduced to a secondary alcohol. libretexts.org This transformation is commonly achieved using metal hydride reagents. libretexts.org Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used for this purpose. libretexts.orglibretexts.org

Sodium borohydride (NaBH₄) is a milder, more selective reagent that is safe to use in protic solvents like methanol (B129727) or ethanol. libretexts.org

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent that will also reduce other functional groups like esters and carboxylic acids. It reacts violently with water and must be used in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), with a separate aqueous workup step. libretexts.org

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then protonated during the workup to yield the final alcohol product, (Cyclobutyl)(2-(methylthio)phenyl)methanol. libretexts.org

Table 2: Common Reagents for Carbonyl Reduction to Alcohols
ReagentTypical ConditionsSelectivity/Notes
Sodium borohydride (NaBH₄)Methanol or Ethanol, Room TemperatureReduces aldehydes and ketones. libretexts.org
Lithium aluminum hydride (LiAlH₄)1. Diethyl ether or THF; 2. H₃O⁺ workupStronger reagent; reduces ketones, aldehydes, esters, and carboxylic acids. libretexts.org
Catalytic Hydrogenation (H₂/catalyst)H₂, Metal catalyst (e.g., Pt, Pd, Ni)Can also reduce other functional groups like alkenes and alkynes.

To completely remove the carbonyl oxygen and reduce the ketone to a methylene (B1212753) group (CH₂), forming Cyclobutyl(2-(methylthio)phenyl)methane, specific deoxygenation reactions are employed. The two classical methods are the Wolff-Kishner and Clemmensen reductions. chadsprep.com The choice between them depends on the molecule's sensitivity to acid or base. masterorganicchemistry.comvedantu.com

Wolff-Kishner Reduction : This reaction is performed under strongly basic conditions. vedantu.com The ketone is first converted to a hydrazone by reacting it with hydrazine (B178648) (N₂H₄). The hydrazone is then heated with a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like ethylene (B1197577) glycol. masterorganicchemistry.com The driving force is the irreversible formation of stable nitrogen gas. masterorganicchemistry.com This method is suitable for substrates that are sensitive to acid. organic-chemistry.org

Clemmensen Reduction : This reaction occurs under strongly acidic conditions. youtube.com The ketone is heated with zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). youtube.com This method is particularly effective for aryl-alkyl ketones but is unsuitable for substrates that have acid-sensitive functional groups. vedantu.com

Given the presence of the thioether group, which can be sensitive to certain reaction conditions, the choice of method would require careful consideration.

Oxidation Reactions

While the ketone functional group is generally resistant to further oxidation without carbon-carbon bond cleavage, the thioether (sulfide) moiety in this compound is susceptible to oxidation. masterorganicchemistry.comyoutube.com The sulfur atom can be oxidized to form a sulfoxide (B87167) and then further to a sulfone. youtube.com

Common oxidizing agents for this transformation include:

Hydrogen peroxide (H₂O₂) : Can be used for both steps of the oxidation.

Peroxy acids , such as meta-chloroperoxybenzoic acid (m-CPBA): A single equivalent will typically oxidize the sulfide (B99878) to the sulfoxide, while an excess will lead to the sulfone. masterorganicchemistry.com

Sodium periodate (B1199274) (NaIO₄) : A selective reagent often used to stop the oxidation at the sulfoxide stage.

This reactivity allows for the synthesis of Cyclobutyl 2-(methylsulfinyl)phenyl ketone and Cyclobutyl 2-(methylsulfonyl)phenyl ketone, introducing new functional groups and modifying the electronic and physical properties of the molecule. youtube.com

General Ketone Oxidation Pathways

Ketones are generally resistant to oxidation, especially when compared to aldehydes, due to the absence of a hydrogen atom on the carbonyl carbon. rsc.org However, they can undergo oxidation under specific and often vigorous conditions. The oxidation pathways for a complex molecule like this compound are influenced by the reactivity of the ketone carbonyl, the thioether linkage, and the stability of the cyclobutyl and aryl rings.

Two primary oxidation pathways for the ketone functional group are oxidative cleavage and the Baeyer-Villiger oxidation.

Oxidative Cleavage: Strong oxidizing agents, such as hot alkaline potassium permanganate (B83412) (KMnO₄), can oxidize ketones. ubc.ca This process is destructive, involving the cleavage of a carbon-carbon bond adjacent to the carbonyl group to form two carboxylic acid products. rsc.orgubc.ca For an unsymmetrical ketone like this compound, this would lead to a mixture of products, making the reaction synthetically challenging.

Baeyer-Villiger Oxidation: This reaction converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). rsc.org The mechanism involves the nucleophilic attack of the peroxyacid on the carbonyl carbon, followed by the migration of one of the adjacent carbon groups to an oxygen atom. rsc.org The migratory aptitude of the groups attached to the carbonyl dictates the regioselectivity of the reaction. For this compound, either the cyclobutyl group or the 2-thiomethylphenyl group could migrate. Research on similar aryl cyclobutyl ketones has shown that Baeyer-Villiger oxidation can be used to selectively cleave the aryl-acyl bond, leading to an acyl cyclobutanol. nih.gov

In addition to the ketone group, the thioether (sulfide) group is susceptible to oxidation. Mild oxidizing agents can convert the sulfide to a sulfoxide, and stronger oxidation can further yield a sulfone. acs.orgacs.org This oxidation is often chemoselective and can occur without affecting the ketone, depending on the reagent used. acs.org

Table 1: Potential Oxidation Products of this compound

Oxidizing AgentFunctional Group TargetedPotential Product(s)
Hot Alkaline KMnO₄Ketone (C-C cleavage)Mixture of dicarboxylic acids
mCPBA (Peroxyacid)Ketone (Baeyer-Villiger)Cyclobutyl 2-(methylthio)benzoate (B8504159) or Phenyl (methylthio)cyclobutanecarboxylate
H₂O₂ or mCPBA (1 eq.)ThioetherCyclobutyl 2-(methylsulfinyl)phenyl ketone
H₂O₂ or mCPBA (>2 eq.)ThioetherCyclobutyl 2-(methylsulfonyl)phenyl ketone

Mechanistic Aspects of Cyclobutyl Ring Transformations

The strained four-membered ring of cyclobutyl ketones is central to their unique reactivity, enabling a variety of transformations involving C-C bond cleavage and rearrangement, often triggered by photochemical, thermal, or catalytic activation.

The Norrish-Yang cyclization, a variant of the Norrish Type II reaction, is a key photochemical process for ketones possessing an abstractable γ-hydrogen atom. nih.govchem-station.com In the case of aryl cyclobutyl ketones, UV irradiation promotes the carbonyl oxygen from its ground state to an excited diradical state. nih.govnih.gov This excited state then undergoes intramolecular hydrogen abstraction from a γ-carbon of the cyclobutyl ring.

The mechanism proceeds as follows:

Photoexcitation: The ketone absorbs a photon (UV light), promoting an n → π* transition, which leads to an excited singlet state that can intersystem cross to a more stable triplet state (³n,π*).

γ-Hydrogen Abstraction: The electrophilic oxygen of the excited carbonyl group abstracts a hydrogen atom from one of the γ-positions on the cyclobutyl ring through a six-membered transition state. This step forms a 1,4-biradical intermediate. chem-station.com

Cyclization: The two radical centers in the biradical intermediate then combine, forming a new C-C bond. chem-station.com This results in the formation of a bicyclic alcohol. For aryl cyclobutyl ketones, this process yields bicyclo[1.1.1]pentan-2-ol derivatives. nih.govresearchgate.net

This reaction is highly stereospecific and provides a powerful method for converting simple cyclobutyl ketones into complex, strained bicyclic structures. ubc.canih.gov

Lewis acids can catalyze the ring-opening of cyclobutanones by coordinating to the carbonyl oxygen. researchgate.net This coordination polarizes the C=O bond, activating the strained cyclobutane (B1203170) ring towards nucleophilic attack or rearrangement.

For 3-arylcyclobutanones, Lewis acids can facilitate a synergistic cleavage of both C2-C3 bonds, leading to the formation of aryl alkyl ketones under mild conditions. researchgate.net Another pathway involves the cleavage of a single C-C bond to generate a zwitterionic intermediate. This intermediate can then be trapped by nucleophiles or undergo further rearrangements. Iron-catalyzed ring-opening reactions of simple cyclobutanones have been shown to produce conjugated enones. researchgate.net While specific studies on this compound are not detailed, these precedents suggest that treatment with a Lewis acid like Sc(OTf)₃ or AgSbF₆ could induce ring-opening via C-C bond cleavage, with the specific outcome depending on the reaction conditions and the structure of the ketone. researchgate.netrsc.org

Palladium catalysis offers a sophisticated method for the selective functionalization of cyclobutane rings, often by exploiting the strain energy of the system. A notable strategy involves a sequential Norrish-Yang cyclization followed by a palladium-catalyzed C-C bond cleavage. nih.govresearchgate.net

The mechanism for this transformation is as follows:

Intermediate Formation: First, the starting aryl cyclobutyl ketone is converted to a bicyclo[1.1.1]pentan-2-ol intermediate via the Norrish-Yang cyclization described previously. nih.gov

Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition into the strained C-C bond of the bicyclo[1.1.1]pentan-2-ol. This step is driven by the release of ring strain and forms a cyclobutyl-palladium(II) intermediate.

Functionalization: This organopalladium intermediate can then participate in various cross-coupling reactions. For instance, in the presence of an aryl iodide, it can undergo further oxidative addition to form a Pd(IV) species, which then reductively eliminates to form a new C-C bond, yielding a cis-1,3-difunctionalized cyclobutane. nih.gov

This ligand-enabled, stereospecific C-C cleavage and functionalization provides access to valuable cis-γ-arylated, alkenylated, or alkynylated cyclobutyl aryl ketones from simple precursors. nih.govresearchgate.net

Beyond the Norrish-Yang cyclization (a Type II process), the primary photochemical reaction for many ketones is the Norrish Type I cleavage. rsc.orgmsu.edu Upon UV irradiation, the excited ketone undergoes homolytic cleavage of one of the α-carbon-carbon bonds.

For a molecule like cyclobutyl methyl ketone, two primary Norrish Type I cleavage pathways are possible:

Cleavage of the bond between the carbonyl carbon and the cyclobutyl ring to form an acetyl radical and a cyclobutyl radical. rsc.orgrsc.org

Cleavage of the bond between the carbonyl carbon and the methyl group to form a cyclobutanecarbonyl radical and a methyl radical. rsc.orgrsc.org

These resulting radical species can then undergo a variety of secondary reactions, including decarbonylation, recombination, or fragmentation of the cyclobutyl radical itself to yield products like ethylene. rsc.org The dominance of Type I versus Type II processes is dependent on factors such as the wavelength of light used and the specific structure of the ketone. rsc.org Other potential, though less common for this substrate, photochemical reactions include the Paterno-Büchi reaction, which is a [2+2] cycloaddition between an excited carbonyl and an alkene to form an oxetane. fiveable.me

Table 2: Primary Photochemical Pathways for Cyclobutyl Ketones

Reaction TypeInitial StepIntermediate(s)Final Product Type(s)
Norrish Type I α-Cleavage of C-C bondAcyl and alkyl radicalsAlkanes, CO, recombination products
Norrish Type II (Yang Cyclization) γ-Hydrogen abstraction1,4-BiradicalCyclobutanol derivatives

The thermal decomposition of cyclobutyl ketones is driven by the relief of the inherent strain in the four-membered ring. Studies on simple alkyl cyclobutyl ketones indicate that at elevated temperatures (typically >400°C), the molecule undergoes unimolecular decomposition. acs.orgacs.org

The primary decomposition pathways are believed to involve C-C bond fission, leading to diradical intermediates. For cyclobutyl ketones, the initial step is likely the cleavage of the cyclobutane ring. For instance, the thermal decomposition of cyclohexane (B81311) proceeds via C-C bond fission to form a 1,6-hexyl diradical, which then isomerizes or fragments. rsc.org A similar ring-opening for a cyclobutyl ketone would form a diradical that could subsequently fragment. The pyrolysis of 2-cyclopentenone, a related cyclic ketone, shows multiple decomposition channels, including pathways that form acrolein, acetylene, ethylene, and carbon monoxide through complex rearrangements and bond cleavages. nih.gov Based on these models, the thermal decomposition of this compound would likely proceed through initial ring-opening of the cyclobutane, followed by a cascade of radical reactions leading to a complex mixture of smaller, more stable molecules.

Theoretical and Computational Studies

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. For Cyclobutyl 2-thiomethylphenyl ketone, such calculations can be employed to study a variety of transformations.

One area of interest is the elucidation of photochemical reaction mechanisms, such as the Norrish-Yang cyclization, which is a known reaction for aryl ketones. nih.govnih.gov For this compound, this would involve the intramolecular abstraction of a γ-hydrogen from the cyclobutyl ring by the excited carbonyl group, leading to a biradical intermediate. Quantum chemical calculations can model the electronically excited states of the ketone, locate the transition state for the hydrogen abstraction, and characterize the subsequent radical cyclization or cleavage pathways. nih.gov These calculations would provide activation energies and reaction enthalpies, helping to predict the feasibility and selectivity of different photochemical pathways.

Another relevant area is the study of reactions involving the thioether group. For instance, the oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone can be investigated. Quantum chemical calculations can model the reaction pathway with various oxidizing agents, determining the transition state structures and activation barriers. This would provide insights into the reactivity of the thioether moiety and the potential for selective oxidation.

Furthermore, reactions at the carbonyl group, such as nucleophilic addition, can be computationally explored. nih.gov By modeling the approach of a nucleophile to the carbonyl carbon, the transition state can be located, and the activation energy can be calculated. This information is valuable for understanding the reactivity of the ketone function in the presence of the 2-thiomethylphenyl substituent.

A summary of potential reaction mechanisms of this compound that can be studied using quantum chemical calculations is presented in the table below.

Reaction TypeDescriptionComputational Insights
Norrish-Yang CyclizationIntramolecular γ-hydrogen abstraction by the photo-excited carbonyl group. nih.govnih.govExcited state potential energy surfaces, transition states for hydrogen abstraction, stability of biradical intermediates. nih.gov
Thioether OxidationOxidation of the sulfur atom to sulfoxide or sulfone.Reaction pathways with different oxidants, transition state geometries, activation energies.
Nucleophilic AdditionAddition of a nucleophile to the carbonyl carbon. nih.govTransition state structures, activation barriers, effect of the 2-thiomethylphenyl group on reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. researchgate.netsemanticscholar.orgbohrium.comresearchgate.net For this compound, DFT calculations can provide a wealth of information.

The distribution of electron density and the molecular electrostatic potential (MEP) can be calculated to identify the electron-rich and electron-poor regions of the molecule. The carbonyl oxygen and the sulfur atom are expected to be nucleophilic sites, while the carbonyl carbon will be an electrophilic site. The MEP map would visually represent these reactive centers, guiding the prediction of intermolecular interactions and reaction sites for electrophilic and nucleophilic attack. semanticscholar.org

Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. semanticscholar.org The HOMO is likely to be localized on the electron-rich thiomethylphenyl group, indicating its susceptibility to electrophilic attack. Conversely, the LUMO is expected to be centered on the carbonyl group, highlighting its electrophilicity and susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

DFT can also be used to calculate various reactivity descriptors, such as global and local softness, hardness, and electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in different chemical environments.

The table below summarizes the key electronic properties of this compound that can be investigated using DFT.

PropertyDescriptionSignificance
Molecular Electrostatic Potential (MEP)Visual representation of the charge distribution in the molecule. semanticscholar.orgIdentifies nucleophilic (electron-rich) and electrophilic (electron-poor) sites.
Frontier Molecular Orbitals (HOMO/LUMO)The highest occupied and lowest unoccupied molecular orbitals. semanticscholar.orgDetermines the molecule's reactivity towards electrophiles and nucleophiles; the energy gap indicates kinetic stability.
Reactivity DescriptorsQuantities such as hardness, softness, and electrophilicity index.Provides a quantitative measure of the molecule's reactivity and selectivity.

Conformational Analysis of Cyclobutyl Rings

The cyclobutyl ring is not planar but exists in a puckered conformation to relieve ring strain. maricopa.eduresearchgate.netdalalinstitute.com This puckering can be described by a dihedral angle, and the ring can undergo a "ring-flipping" motion between two equivalent puckered conformations. maricopa.edu In a substituted cyclobutane (B1203170), such as in this compound, the substituents can occupy either axial or equatorial-like positions.

Computational conformational analysis can be performed to determine the most stable conformation of the cyclobutyl ring and the orientation of the 2-thiomethylphenyl ketone substituent. By systematically rotating the bonds and calculating the energy of each conformation, a potential energy surface can be generated. The global minimum on this surface corresponds to the most stable conformation.

For this compound, the bulky 2-thiomethylphenyl ketone group is expected to preferentially occupy a pseudo-equatorial position to minimize steric interactions with the hydrogens on the cyclobutyl ring. researchgate.net The puckering of the cyclobutane ring will also be influenced by the substituent. Computational methods can precisely determine the bond angles, dihedral angles, and the degree of puckering in the most stable conformer.

The following table outlines the key aspects of the conformational analysis of the cyclobutyl ring in this compound.

FeatureDescriptionExpected Outcome
Ring PuckeringThe non-planar conformation of the cyclobutane ring. maricopa.eduresearchgate.netdalalinstitute.comA puckered conformation with a specific dihedral angle to minimize ring strain.
Substituent PositionThe orientation of the 2-thiomethylphenyl ketone group on the cyclobutyl ring.The bulky substituent will likely prefer a pseudo-equatorial position to reduce steric hindrance. researchgate.net
Conformational EnergyThe relative energies of different conformers.Identification of the global minimum energy conformation, which is the most stable and populated form.

Computational Prediction of Spectroscopic Properties for Verification of Structure

Computational methods can predict various spectroscopic properties, which are invaluable for the verification of the molecular structure. mdpi.com For this compound, the prediction of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra can aid in its characterization.

DFT calculations can be used to compute the vibrational frequencies, which correspond to the absorption bands in the IR spectrum. mdpi.com The calculated spectrum can be compared with the experimental spectrum to confirm the presence of key functional groups, such as the carbonyl (C=O) stretch and the C-S stretch.

NMR chemical shifts (¹H and ¹³C) can also be predicted with a good degree of accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method. science.gov The calculated chemical shifts, when compared to experimental data, can help in the assignment of all the proton and carbon signals in the molecule, thus confirming its connectivity.

Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions, which correspond to the absorption bands in the UV-Vis spectrum. This can provide information about the electronic structure and the nature of the chromophores in the molecule.

The table below summarizes the spectroscopic properties of this compound that can be predicted computationally.

SpectrumPredicted PropertiesMethodApplication
Infrared (IR)Vibrational frequencies and intensities. mdpi.comDFTConfirmation of functional groups (e.g., C=O, C-S).
Nuclear Magnetic Resonance (NMR)¹H and ¹³C chemical shifts. science.govGIAO, DFTStructural elucidation and assignment of signals.
Ultraviolet-Visible (UV-Vis)Electronic transition energies and oscillator strengths.TD-DFTUnderstanding the electronic structure and chromophores.

Advanced Analytical Techniques in Research

Spectroscopic Methodologies for Complex Structure Elucidation

Spectroscopic techniques are indispensable for elucidating the intricate molecular architecture of "Cyclobutyl 2-thiomethylphenyl ketone," confirming the connectivity of its atoms, the nature of its functional groups, and its stereochemical properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. For "this compound," both ¹H and ¹³C NMR would provide critical data.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. Key expected signals include:

Aromatic Protons: Signals in the downfield region (typically δ 7.0-8.0 ppm) corresponding to the protons on the phenyl ring. The substitution pattern would lead to complex splitting.

Cyclobutyl Protons: A set of complex multiplets in the upfield region (approximately δ 1.5-3.5 ppm). The rigid, puckered nature of the cyclobutane (B1203170) ring often leads to distinct signals for axial and equatorial protons with complex spin-spin coupling. researchgate.net The proton alpha to the carbonyl group would be shifted further downfield.

Thiomethyl Protons: A characteristic singlet peak around δ 2.5 ppm, corresponding to the three equivalent protons of the methyl group attached to the sulfur atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Carbonyl Carbon: A signal in the highly deshielded region (δ 190-210 ppm), which is characteristic of a ketone. biu.ac.il

Aromatic Carbons: Multiple signals in the δ 125-140 ppm range. The carbon attached to the carbonyl group and the one attached to the thiomethyl group would have distinct chemical shifts.

Cyclobutyl Carbons: Signals in the aliphatic region (δ 15-50 ppm). The carbon alpha to the carbonyl group would be the most downfield of the ring carbons.

Thiomethyl Carbon: A signal in the upfield region (around δ 15-20 ppm).

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Assignment
¹H7.0 - 8.0MultipletsAromatic protons
¹H1.5 - 3.5Complex MultipletsCyclobutyl ring protons
¹H~2.5SingletS-CH₃ protons
¹³C190 - 210SingletC=O (Ketone)
¹³C125 - 140Multiple SingletsAromatic carbons
¹³C15 - 50Multiple SingletsCyclobutyl ring carbons
¹³C15 - 20SingletS-CH₃ carbon

This table presents generalized, predicted data based on typical chemical shift values for the respective functional groups.

Mass spectrometry (MS) is a vital tool for determining the molecular weight of "this compound" and for identifying potential intermediates during its synthesis. In electron ionization (EI) MS, the molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) confirms the molecular weight. libretexts.org

The fragmentation pattern provides structural clues. Key fragmentation pathways for ketones include alpha-cleavage, where the bond adjacent to the carbonyl group breaks. libretexts.org For "this compound," this could lead to the formation of a cyclobutyl acylium ion or a 2-thiomethylphenyl acylium ion. The presence of the sulfur atom can also influence fragmentation, often leading to a relatively stable molecular ion. mdpi.com

When coupled with a chromatographic technique (like GC-MS or LC-MS), MS can be used to monitor the progress of a reaction by identifying the disappearance of reactants and the appearance of products and any transient intermediates in the reaction mixture. chemrxiv.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. For "this compound," the IR spectrum would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group of a ketone, typically appearing around 1680-1700 cm⁻¹. orgchemboulder.com The conjugation of the carbonyl group with the aromatic ring can lower this frequency compared to a simple aliphatic ketone. libretexts.orgorgchemboulder.com Other key absorptions would include:

C-H stretching from the aromatic ring (above 3000 cm⁻¹).

C-H stretching from the aliphatic cyclobutyl and methyl groups (below 3000 cm⁻¹).

C=C stretching from the aromatic ring (around 1450-1600 cm⁻¹).

C-S stretching, which typically appears as a weaker band in the fingerprint region (600-800 cm⁻¹). mdpi.com

Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹)
C=O (Aryl Ketone)Stretch1680 - 1700 (Strong, Sharp)
C-H (Aromatic)Stretch3000 - 3100
C-H (Aliphatic)Stretch2850 - 3000
C=C (Aromatic)Stretch1450 - 1600
C-S (Thioether)Stretch600 - 800 (Weak)

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. "this compound" possesses two main chromophores: the phenyl ketone and the thiomethyl group. The spectrum would be expected to show:

A strong absorption band at shorter wavelengths (around 240-280 nm) corresponding to the π→π* transition of the conjugated aromatic ketone system. masterorganicchemistry.com

A weaker absorption band at longer wavelengths (around 270-300 nm) due to the "forbidden" n→π* transition of the non-bonding electrons on the carbonyl oxygen. masterorganicchemistry.com

The thioether group may also contribute to the UV absorption profile. researchgate.net

Chromatographic Separation Techniques for Purity and Reaction Mixture Analysis

Chromatography is essential for separating "this compound" from starting materials, reagents, and byproducts, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of non-volatile compounds like "this compound." A reversed-phase C18 column is commonly used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). auroraprosci.comwaters.com Detection is typically achieved using a UV detector set to a wavelength where the compound absorbs strongly (e.g., the λmax of the π→π* transition). auroraprosci.com

For enhanced sensitivity and selectivity, especially at trace levels, the ketone functional group can be derivatized. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the ketone to form a brightly colored 2,4-dinitrophenylhydrazone derivative. tandfonline.com These derivatives have very strong UV absorbance at a longer wavelength (around 360 nm), moving them away from potential interferences and significantly improving detection limits. auroraprosci.comwaters.com

Parameter Typical Condition Purpose
Column Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5µm)Separation based on hydrophobicity
Mobile Phase Acetonitrile/Water or Methanol/Water GradientElution of the compound from the column
Detector UV-Vis Diode Array Detector (DAD)Detection and quantification
Wavelength ~254 nm (native) or ~360 nm (DNPH derivative)Monitoring the compound as it elutes
Derivatizing Agent 2,4-dinitrophenylhydrazine (DNPH)To increase detection sensitivity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection power of MS. It is ideal for the analysis of volatile and thermally stable compounds. "this compound" may be sufficiently volatile for GC analysis. The sample is injected into a heated port, vaporized, and carried by an inert gas (like helium) through a capillary column (e.g., a DB-5MS). researchgate.net Separation occurs based on the compound's boiling point and its interaction with the column's stationary phase.

As the separated components elute from the column, they enter the mass spectrometer, which provides both identification and quantification. GC-MS is highly effective for identifying volatile impurities, thermal decomposition products, or side products from the synthesis of the target compound. phytopharmajournal.com In cases where related compounds are less volatile or contain polar functional groups, derivatization (e.g., silylation) may be employed to increase volatility and improve chromatographic peak shape. nih.gov

Based on a comprehensive search of available scientific literature and chemical databases, there is currently no publicly accessible X-ray crystallography data for the specific compound "this compound." As a result, a detailed analysis of its absolute configuration and solid-state structure, as requested, cannot be provided at this time.

The determination of a molecule's three-dimensional structure through single-crystal X-ray diffraction is an empirical process that requires the synthesis of the compound, its crystallization, and subsequent analysis using a diffractometer. The resulting data, including unit cell dimensions, space group, and atomic coordinates, are then used to elucidate the precise arrangement of atoms in the solid state.

Without these foundational experimental results for "this compound," any discussion of its crystal packing, intermolecular interactions, or absolute configuration would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, the section on "X-ray Crystallography for Absolute Configuration and Solid-State Structure" cannot be generated with the requested detailed research findings and data tables.

Structural Modification and Derivative Synthesis

Design and Synthesis of Functionalized Cyclobutyl Ketone Derivatives

A prominent strategy for the synthesis of functionalized cyclobutyl ketone derivatives involves a sequential C–H/C–C functionalization approach starting from readily available cyclobutyl aryl ketones. This method allows for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones. A key step in this process is the generation of a bicyclo[1.1.1]pentan-2-ol intermediate from the parent cyclobutyl ketone through an optimized Norrish-Yang procedure. This intermediate subsequently undergoes a ligand-enabled, palladium-catalyzed C–C cleavage and functionalization. This robust methodology enables the introduction of a wide variety of substituents, including (hetero)aryl, alkenyl, and alkynyl groups, at the 3-position of the cyclobutane (B1203170) ring with exclusive cis-selectivity. The versatility of this approach provides access to a broad chemical space of 1,3-difunctionalized cyclobutanes, which are valuable scaffolds in drug discovery.

Enantioselective Synthesis of Chiral Cyclobutyl Ketones and Derivatives

The development of enantioselective methods for the synthesis of chiral cyclobutyl ketones is crucial for accessing stereochemically pure compounds with specific biological activities. One successful approach utilizes a palladium(II)-catalyzed enantioselective β-C(sp³)–H arylation. This method employs a chiral transient directing group to achieve high enantioselectivity in the synthesis of chiral trisubstituted cyclobutanes from simpler monosubstituted precursors. The use of an electron-deficient pyridone ligand has been identified as critical for achieving the desired enantioselectivity.

Another significant strategy involves the enantioselective sulfa-Michael addition to cyclobutene (B1205218) precursors. This organocatalytic approach, often employing chiral cinchona-based squaramide catalysts, allows for the highly diastereoselective and enantioselective synthesis of thio-substituted cyclobutanes. While this method produces thio-cyclobutane esters and amides, the principles can be adapted for the synthesis of chiral cyclobutyl ketones.

Synthesis of Polycyclic Structures via Cyclobutyl Ketone Precursors

Cyclobutyl ketones serve as versatile precursors for the synthesis of more complex, strained polycyclic structures, which are of increasing interest as bioisosteres for aromatic rings in medicinal chemistry.

Bicyclo[1.1.1]pentane (BCP) Derivatives

A key transformation utilizing cyclobutyl aryl ketones is the synthesis of bicyclo[1.1.1]pentane (BCP) derivatives. The aforementioned two-step sequence, initiated by a Norrish-Yang cyclization, directly converts cyclobutyl aryl ketones into aryl bicyclo[1.1.1]pentan-2-ol intermediates. ontosight.ai These intermediates are pivotal for further functionalization. The subsequent palladium-catalyzed, ligand-enabled C–C bond cleavage allows for the stereospecific introduction of various functional groups, leading to valuable cis-γ-functionalized cyclobutyl ketones which can be seen as opened BCP derivatives. ontosight.ai This strategy effectively leverages the strained bicyclic intermediate to achieve challenging 1,3-disubstitution patterns on the cyclobutane ring. ontosight.ai

Alternative methods for synthesizing BCP ketones have also been developed, including a visible light-induced approach that employs tert-butyl hydrogen peroxide (TBHP) to generate acyl radicals that react with propellanes. This metal-free method proceeds at room temperature and tolerates a range of functional groups, including oxidation-sensitive moieties like methylthio groups.

Derivatization of the Phenyl and Thiomethyl Moieties

The phenyl and thiomethyl groups of Cyclobutyl 2-thiomethylphenyl ketone offer additional sites for structural modification, allowing for the fine-tuning of the compound's properties.

The thiomethyl group is susceptible to oxidation, providing a straightforward route to sulfoxide (B87167) and sulfone derivatives. Selective oxidation to the sulfoxide can be achieved using various reagents, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions. Further oxidation under more forcing conditions yields the corresponding sulfone. These transformations significantly alter the polarity and hydrogen bonding capabilities of the molecule.

The phenyl ring can undergo typical electrophilic aromatic substitution reactions, although the substitution pattern will be directed by the existing ketone and thiomethyl groups. Furthermore, the methylthio group can be replaced by other alkyl or aryl groups through nickel-catalyzed cross-coupling reactions with Grignard reagents, offering a pathway to a wider range of analogs. Additionally, α-alkylation of the ketone can be achieved by forming an enolate with a strong base, such as lithium diisopropylamide (LDA), followed by reaction with an alkyl halide.

Transformations to Other Functional Groups (e.g., esters, thioethers)

The ketone functionality within the cyclobutyl ketone framework is a versatile handle for transformation into other important functional groups.

A notable transformation is the Baeyer-Villiger oxidation, which converts the ketone into an ester. ontosight.ai This reaction allows for the selective cleavage of either the cyclobutyl-acyl or the aryl-acyl bond, depending on the reaction conditions and the migratory aptitude of the adjacent groups, providing access to different ester products. ontosight.ai Another important reaction is the Beckmann rearrangement of the corresponding oxime, which can transform the ketone into an amide. ontosight.ai

Conversion to a thioether can be accomplished through a two-step process. First, the ketone is reduced to the corresponding secondary alcohol using a reducing agent like sodium borohydride (B1222165). The resulting alcohol can then be converted to a thioether, for example, through a Mitsunobu reaction with a thiol. Additionally, the ketone can react with thiols under acidic conditions to form thioacetals or thioketals, which are useful protecting groups or synthetic intermediates themselves.

Interactive Data Table: Synthesis of Functionalized Cyclobutyl Ketone Derivatives

Starting MaterialReactionReagent/CatalystProductYieldReference
Cyclobutyl phenyl ketoneNorrish-Yang Cyclization365 nm UV light2-Phenylbicyclo[1.1.1]pentan-2-olHigh ontosight.ai
2-Aryl-bicyclo[1.1.1]pentan-2-olC-C FunctionalizationPd(OAc)₂, Ligand, Aryl Iodidecis-γ-Arylated cyclobutyl aryl ketoneVaries ontosight.ai
Mono-substituted cyclobutaneβ-C(sp³)–H ArylationPd(II), Chiral TDGChiral trisubstituted cyclobutaneGood ucl.ac.uk
CyclobuteneSulfa-Michael AdditionChiral Squaramide CatalystEnantioenriched thio-cyclobutaneHigh acs.org
Cyclobutyl aryl ketoneBaeyer-Villiger OxidationPeroxy acidCyclobutane Carboxylic Ester- ontosight.ai
Cyclobutyl aryl ketoneBeckmann Rearrangement-Cyclobutane Carboxylic Anilide- ontosight.ai
2-(Methylthio)phenyl ketoneOxidationm-CPBA2-(Methylsulfinyl)phenyl ketone- organic-chemistry.org
2-(Methylthio)phenyl ketoneOxidationH₂O₂2-(Methylsulfonyl)phenyl ketone- organic-chemistry.org

Structure Activity Relationship Sar Studies Methodological Focus

Principles of Structure-Activity Relationship (SAR) Analysis in Organic Chemistry

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that examines the link between the chemical structure of a molecule and its biological activity. collaborativedrug.comwikipedia.org The core principle of SAR is that the specific arrangement of atoms and functional groups within a compound dictates its physical, chemical, and biological properties, including how it interacts with biological systems like enzymes and receptors. oup.comoncodesign-services.com By systematically modifying the chemical structure of a lead compound, such as Cyclobutyl 2-thiomethylphenyl ketone, and observing the resulting changes in biological activity, researchers can identify key structural features, known as pharmacophores, that are crucial for its desired effect. wikipedia.orgpatsnap.com

SAR analysis allows for the determination of which chemical groups are responsible for evoking a target biological effect. wikipedia.org This understanding guides the modification of a bioactive compound to enhance its potency, selectivity, and pharmacokinetic profile, while minimizing adverse effects. wikipedia.orgpatsnap.com The process is iterative, involving the synthesis of new analogs with deliberate structural variations and subsequent biological testing. oncodesign-services.com These structural modifications can include altering functional groups, changing the size or shape of the molecule, and introducing or removing chiral centers. researchgate.net

The insights gained from SAR studies are crucial for optimizing lead compounds into viable drug candidates. oncodesign-services.com By establishing these relationships, medicinal chemists can make more informed decisions in the design and synthesis of new molecules with improved therapeutic potential. collaborativedrug.com

Qualitative SAR Approaches for this compound Derivatives

Qualitative Structure-Activity Relationship (SAR) analysis for derivatives of this compound involves systematically altering the molecule's structure and observing the resulting changes in biological activity without assigning specific numerical values to these changes. This approach helps in identifying key structural features and functional groups that are essential for the compound's activity. solubilityofthings.com

For derivatives of this compound, qualitative SAR studies would typically involve the synthesis and evaluation of a series of analogs with modifications at different positions of the molecule. Key areas for modification would include the cyclobutyl ring, the phenyl ring, and the thiomethyl group.

Potential Modifications and Expected SAR Insights:

Cyclobutyl Ring Modifications: Altering the size of the cycloalkyl ring (e.g., to cyclopentyl or cyclohexyl) could provide insights into the steric requirements of the binding site. The presence and nature of substituents on the cyclobutyl ring would also be explored to understand their impact on activity and selectivity.

Phenyl Ring Substitutions: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions on the phenyl ring would help to probe the electronic and steric effects on biological activity. This can reveal favorable and unfavorable interaction points with the target.

Thiomethyl Group Alterations: The sulfur atom and the methyl group could be modified to understand their roles. For instance, oxidation of the sulfur to a sulfoxide (B87167) or sulfone, or replacement of the methyl group with larger alkyl groups, would provide information on the importance of this moiety for binding or metabolic stability.

The results of these modifications are typically categorized as "more active," "less active," or "inactive" compared to the parent compound. This information, while not quantitative, is invaluable for building a foundational understanding of the SAR and guiding further, more quantitative analyses.

A hypothetical qualitative SAR study for this compound derivatives might yield the following observations:

Modification Position Observed Activity Change Inferred Importance
Replacement of cyclobutyl with cyclopentyl-DecreasedCyclobutyl ring size is optimal for binding.
Addition of a hydroxyl grouppara-position of phenyl ringIncreasedPotential for hydrogen bonding interaction.
Oxidation of thiomethyl to sulfoxide-DecreasedThe sulfide (B99878) is important for activity.
Replacement of methyl with ethylThiomethyl groupNo significant changeSome steric bulk is tolerated at this position.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical approach used in drug design to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fiveable.menih.govwikipedia.org Unlike qualitative SAR, QSAR aims to quantify this relationship, allowing for the prediction of the activity of new, unsynthesized compounds. fiveable.mejopir.in This predictive capability makes QSAR a powerful tool for prioritizing which compounds to synthesize and test, thereby saving time and resources in the drug discovery process. deeporigin.com

The fundamental premise of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. fiveable.me By identifying and quantifying the relevant properties, a mathematical model can be developed to predict the activity of other compounds in the same class. nih.govwikipedia.org

A critical step in QSAR modeling is the selection and calculation of molecular descriptors. neovarsity.org These are numerical values that represent the physicochemical properties of a molecule. researchgate.net There is a vast array of descriptors that can be calculated, and they are generally categorized based on their dimensionality:

0D-Descriptors: These are based on the molecular formula, such as molecular weight and atom counts. hufocw.org

1D-Descriptors: These are derived from lists of molecular fragments, such as the number of specific functional groups. hufocw.org

2D-Descriptors: These are calculated from the 2D representation of the molecule and describe its topology, such as molecular connectivity indices and shape indices. hufocw.org

3D-Descriptors: These are derived from the 3D coordinates of the atoms and describe the molecule's spatial properties, including molecular volume, surface area, and steric parameters. hufocw.org

The selection of appropriate descriptors is crucial for building a robust and predictive QSAR model. researchgate.net The chosen descriptors should be relevant to the biological activity being studied and should capture the structural variations within the dataset. Various software programs are available to calculate a wide range of molecular descriptors from the chemical structures of the compounds. researchgate.net

For this compound and its derivatives, relevant descriptors might include:

Descriptor Class Specific Descriptor Examples Property Represented
Electronic Dipole moment, HOMO/LUMO energies, partial atomic chargesElectron distribution, reactivity
Steric Molecular volume, surface area, van der Waals radiiSize and shape of the molecule
Hydrophobic LogP (partition coefficient)Lipophilicity and ability to cross cell membranes
Topological Connectivity indices, shape indicesMolecular branching and shape

Once the descriptors have been calculated, a statistical method is used to build the QSAR model that correlates these descriptors with the biological activity. nih.gov Common statistical techniques include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of descriptors. neovarsity.org

Partial Least Squares (PLS): PLS is useful when the number of descriptors is large or when there is multicollinearity among them. neovarsity.org

Machine Learning Algorithms: More advanced methods like Artificial Neural Networks (ANNs), Support Vector Machines (SVMs), and Random Forests can capture complex, non-linear relationships between structure and activity. fiveable.meneovarsity.org

A crucial aspect of QSAR modeling is validation, which ensures that the model is robust and has predictive power for new compounds. wikipedia.orgmdpi.comresearchgate.net Validation is typically performed using two main approaches:

Internal Validation: This is often done using cross-validation techniques, such as leave-one-out (LOO) or leave-n-out (LNO), where a portion of the data is iteratively left out of the model building process and then predicted by the resulting model. The consistency of these predictions provides a measure of the model's robustness. wikipedia.orgmdpi.com

External Validation: The dataset is split into a training set, used to build the model, and a test set, which is not used in model development. The model's ability to accurately predict the activities of the compounds in the test set is a true measure of its predictive power. mdpi.com

Key statistical parameters used to assess the quality of a QSAR model include the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (Q²), and the root mean square error (RMSE). neovarsity.org A good QSAR model will have high R² and Q² values and a low RMSE. mdpi.comresearchgate.net

Application of Chiral Transient Directing Groups in SAR Development

In the context of developing the structure-activity relationships for chiral molecules like derivatives of this compound, the use of chiral transient directing groups (TDGs) in their synthesis can be a powerful strategy. nih.govresearchgate.net These TDGs are chiral molecules that temporarily attach to the substrate, guide a stereoselective chemical transformation, and then detach, allowing for the efficient and enantioselective synthesis of a series of analogs for SAR studies. nih.govresearchgate.netsnnu.edu.cn

The use of chiral TDGs offers several advantages for SAR development:

Access to Enantiomerically Pure Compounds: By using a specific enantiomer of the chiral TDG, it is possible to selectively synthesize one enantiomer of the target molecule. chemrxiv.org This is crucial for SAR studies, as different enantiomers of a chiral drug can have vastly different biological activities.

Efficient Analog Synthesis: The transient nature of these directing groups often allows for more atom- and step-economical synthetic routes compared to traditional methods that require the installation and removal of a directing group in separate steps. nih.govresearchgate.net This facilitates the rapid generation of a diverse library of chiral analogs for SAR evaluation.

Systematic Variation of Stereochemistry: By employing different chiral TDGs, it is possible to systematically vary the stereochemistry of the synthesized compounds and directly assess the impact of stereoisomerism on biological activity.

For the synthesis of chiral derivatives of this compound, a chiral amino acid, for example, could be used as a TDG. nih.govrsc.org The amino acid would reversibly form an imine with the ketone, and the chirality of the amino acid would then direct a subsequent C-H activation or other functionalization reaction to occur enantioselectively. nih.govrsc.org

Recent advances have shown the utility of chiral TDGs in the enantioselective C-H arylation of aliphatic ketones, which could be directly applicable to the synthesis of novel this compound derivatives. nih.gov This approach allows for the introduction of various aryl groups with high enantioselectivity, providing a valuable tool for probing the SAR of this class of compounds.

Strategies for Lead Optimization through Synthetic Modification

Lead optimization is a critical phase in drug discovery where a promising lead compound, identified through screening, is synthetically modified to improve its drug-like properties. researchgate.netdanaher.com The goal is to enhance potency, selectivity, and pharmacokinetic (ADME - absorption, distribution, metabolism, and excretion) properties, while reducing toxicity. patsnap.comnih.gov For a lead compound like this compound, several synthetic modification strategies can be employed, guided by the insights gained from SAR and QSAR studies.

Key Lead Optimization Strategies:

Functional Group Modification: This involves the addition, removal, or replacement of functional groups to improve interactions with the biological target or to modulate physicochemical properties. danaher.comnih.gov For example, introducing a hydrogen bond donor or acceptor could enhance binding affinity.

Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, but which may lead to improved biological activity, selectivity, or metabolic stability. patsnap.com For instance, the thiomethyl group could be replaced with other small, lipophilic groups to explore the impact on activity and metabolism.

Scaffold Hopping: This involves making significant changes to the core structure of the molecule while retaining the key pharmacophoric features. patsnap.com This can lead to the discovery of new chemical series with improved properties or novel intellectual property.

Structure Simplification: For complex lead compounds, removing non-essential structural elements can improve synthetic accessibility and physicochemical properties without compromising biological activity. nih.gov

Conformational Constraint: Introducing rigid elements, such as rings or double bonds, can lock the molecule into a more bioactive conformation, which can lead to increased potency and selectivity. patsnap.com

The following table illustrates potential lead optimization strategies for this compound:

Strategy Modification Example Potential Improvement
Functional Group Modification Introduction of a hydroxyl or amino group on the phenyl ring.Enhanced potency through new hydrogen bonding interactions.
Bioisosteric Replacement Replacement of the thiomethyl group with a methoxy or chloro group.Improved metabolic stability or altered electronic properties.
Scaffold Hopping Replacement of the cyclobutyl ring with a different four- or five-membered heterocycle.Novel chemical space, potentially improved ADME properties.
Structure Simplification If the thiomethylphenyl moiety is found to be overly complex, simplification to a substituted phenyl ring.Easier synthesis, potentially better physicochemical properties.
Conformational Constraint Introduction of a double bond within the cyclobutyl ring.Locked conformation, potentially higher affinity for the target.

These synthetic modifications are guided by an iterative cycle of design, synthesis, and testing, with the ultimate goal of identifying a preclinical candidate with an optimal balance of properties. danaher.com

Catalytic Applications in Cyclobutyl Ketone Chemistry

Transition Metal Catalysis

Transition metal catalysis provides powerful tools for the activation and functionalization of otherwise inert C-H and C-C bonds in cyclobutyl ketones. Palladium and nickel complexes, in particular, have demonstrated significant utility in this area.

Palladium Catalysis in C-H/C-C Functionalization

Palladium catalysis has been instrumental in the ortho-C–H amidation of aromatic ketones. This process, often facilitated by an electron-deficient palladium complex like Pd(OTf)₂, allows for the direct introduction of nitrogen-containing functional groups at the position ortho to the carbonyl group. researchgate.net The ketone's carbonyl oxygen acts as a directing group, facilitating the formation of a cyclopalladated intermediate, which is key to the selective C-H activation. researchgate.net This strategy has been successfully applied to synthesize useful intermediates such as 2- and 3-alkyl indoles and 2-aminophenyl ketones. researchgate.net

Furthermore, palladium catalysts can be employed in the oxidative coupling of arenes with carbon monoxide to generate ketones, showcasing another facet of C-H functionalization. rsc.org

Table 1: Examples of Palladium-Catalyzed C-H Functionalization of Aromatic Ketones

CatalystReactantsProductReference
Pd(OTf)₂Aromatic ketone, Sulfonamide/AmideOrtho-amidated aromatic ketone researchgate.net
Palladium saltsArene, Carbon MonoxideDiaryl ketone rsc.org

Nickel Catalysis in Reductive Acylation and C-H Functionalization

Nickel catalysis offers a cost-effective and efficient alternative for various transformations. While specific examples for the reductive acylation of "Cyclobutyl 2-thiomethylphenyl ketone" are not detailed in the available literature, nickel-catalyzed reductive carbonylation of aryl thianthrenium salts provides a pathway to aryl thioesters. nih.gov This reaction utilizes Mo(CO)₆ as a solid CO source and reductant, demonstrating the potential for nickel to facilitate the formation of thioester functionalities. nih.gov The utility of this method has been showcased in the synthesis of antimicrobial agents and for the late-stage functionalization of biologically relevant molecules. nih.gov

Lewis Acid Catalysis in Cycloaddition Reactions

Lewis acid catalysis plays a crucial role in promoting cycloaddition reactions involving cyclobutyl and related strained ring systems. For instance, the Lewis acid-catalyzed divergent synthesis of cyclobutyl and biscyclobutenyl amines has been achieved from bicyclo[1.1.0]butane (BCB) ketones and esters. chemrxiv.org The cycloaddition of BCB ketones with triazinanes, catalyzed by B(C₆F₅)₃, yields 2,4-diazabicyclo[4.1.1]octanes, which can then be converted to medicinally relevant cis-cyclobutyl diamines. chemrxiv.org This "cycloaddition/ring-opening" strategy can be performed in a stepwise or one-pot manner. chemrxiv.org

Lewis acids also promote the [2+2] cycloadditions of ketenes with alkenes, offering a route to cyclobutanone (B123998) products with notable rate acceleration and enhanced diastereoselectivity compared to thermal reactions. orgsyn.orgfigshare.com In some cases, a reversal of diastereoselectivity is observed under Lewis acidic conditions. orgsyn.org

Table 2: Lewis Acid-Catalyzed Reactions of Strained Ring Systems

CatalystSubstrateReagentProductReference
B(C₆F₅)₃Bicyclo[1.1.0]butane ketoneTriazinanecis-Cyclobutyl diamine chemrxiv.org
Ethylaluminum dichlorideKeteneAlkeneCyclobutanone orgsyn.org

Main Group Metal Catalysis (e.g., Hydroboration)

Main group metals have emerged as effective catalysts for the hydroboration of carbonyl compounds. researchgate.net This reaction provides a mild and selective method for the reduction of aldehydes and ketones. researchgate.net While transition metals are often used, earth-abundant main group elements are gaining traction due to their economic and environmental advantages. researchgate.net The hydroboration of unsaturated ketones catalyzed by transition metals can selectively reduce the carbon-carbon double bond over the carbonyl group, a selectivity opposite to that of uncatalyzed hydroboration. illinois.edu

Photoredox Catalysis for C-H Activation

Photoredox catalysis, utilizing visible light to drive chemical reactions, has become a powerful tool for C-H functionalization. Photoexcited aryl ketones can catalyze the direct C-H imidation and acyloxylation of arenes. rsc.orgresearchgate.netnih.gov In these transformations, a thioxanthone catalyst, upon photoexcitation, can act as an excited-state reductant, initiating a radical aromatic substitution pathway. nih.gov This method allows for the formation of C-N and C-O bonds under mild conditions with a broad substrate scope. rsc.orgnih.gov

The application of photoredox catalysis extends to various C-H functionalization reactions, offering a mild and catalytic approach for the generation of radical species that were previously accessible only under harsh conditions. researchgate.net

Applications As Synthetic Intermediates and Advanced Materials Research

Precursors for Complex Cyclobutane (B1203170) Frameworks

Aryl cyclobutyl ketones, such as Cyclobutyl 2-thiomethylphenyl ketone, are pivotal starting materials for the stereospecific synthesis of complex, functionalized cyclobutane frameworks. A significant strategy involves a two-step sequence that begins with a Norrish-Yang cyclization of the aryl cyclobutyl ketone. This photochemical reaction generates a bicyclo[1.1.1]pentan-2-ol intermediate. This highly strained intermediate is then subjected to a palladium-catalyzed, ligand-enabled C–C bond cleavage and functionalization. This subsequent step allows for the precise installation of a wide array of substituents—including aryl, heteroaryl, alkenyl, and alkynyl groups—at the γ-position of the cyclobutane ring, yielding cis-1,3-difunctionalized products with high selectivity. The ketone moiety, essential for the initial photochemical step, can later be transformed into other functional groups like amides and esters, further expanding the molecular diversity accessible from this precursor.

Table 1: Synthetic Transformations of Aryl Cyclobutyl Ketones This table is interactive. You can sort and filter the data.

Transformation Reagents/Conditions Intermediate Product Type
Norrish-Yang Cyclization UV light Bicyclo[1.1.1]pentan-2-ol Strained bicyclic alcohol
C-C Arylation Aryl iodide, Pd(OAc)₂, Ligand, Ag₂O Bicyclo[1.1.1]pentan-2-ol cis-γ-Aryl cyclobutyl ketone
C-C Alkenylation Alkenyl iodide, Pd(OAc)₂, Ligand, Ag₂O Bicyclo[1.1.1]pentan-2-ol cis-γ-Alkenyl cyclobutyl ketone
C-C Alkynylation Alkynyl iodide, Pd(OAc)₂, Ligand, Ag₂O Bicyclo[1.1.1]pentan-2-ol cis-γ-Alkynyl cyclobutyl ketone
Beckmann Rearrangement (Not specified) γ-Functionalized ketone Cyclobutane carboxylic anilide

Building Blocks for Conformationally Restricted Systems

The rigid, puckered geometry of the cyclobutane ring is increasingly exploited in medicinal chemistry to enhance the pharmacological profiles of drug candidates. Specifically, 1,3-disubstituted cyclobutanes, which can be synthesized from precursors like this compound, are of particular interest. These scaffolds serve as conformationally restricted alternatives to more flexible ethyl or propyl linkers within a molecule. By locking the conformation, these cyclobutane units can improve binding affinity to biological targets and increase metabolic stability. Furthermore, they can function as non-planar aryl isosteres, providing a three-dimensional replacement for flat aromatic rings, which can be advantageous for optimizing pharmacokinetic properties.

Utility in Divergent Synthesis Strategies

The functional handles present in this compound and its derivatives allow for its use in divergent synthesis, where a single intermediate is converted into a variety of distinct products. For instance, a common all-cis cyclobutane intermediate can be strategically functionalized to produce different natural product stereoisomers. Catalyst-controlled regiodivergent synthesis is another powerful approach where, by selecting a specific catalyst system (e.g., Cu(I) vs. Cu(II)), different positions on a cyclobutane precursor can be functionalized from the same starting material. Similarly, Lewis acid-catalyzed reactions of related bicyclo[1.1.0]butane ketones can lead to divergent outcomes, producing either cyclobutyl diamines or biscyclobutenyl amines depending on the substrate and catalyst. This strategic diversification is crucial for efficiently exploring chemical space in drug discovery and materials science.

Integration into Advanced Organic Materials (General Scope)

The cyclobutane motif is a valuable component in the design of advanced organic materials, particularly polymers. Linear cyclobutane-containing polymers can be synthesized via [2+2] photopolymerization of diolefinic monomers under visible light. acs.org The resulting polymers often exhibit good solubility and high molecular weights. acs.org The cyclobutane rings in the polymer backbone can be designed to be reversible, undergoing decyclization under UV light, which allows for the creation of degradable or responsive materials. acs.org

The thioether functionality also contributes significantly to materials science applications. Thioether-based organic linkers are used to construct metal-organic frameworks (MOFs) with unique electronic and catalytic properties. rsc.org Furthermore, thioether-functionalized polymers have been developed as self-healing materials and flexible conductors, demonstrating the potential for creating robust electronic devices. researchgate.net The incorporation of a molecule like this compound into a polymer structure could, therefore, combine the conformational rigidity and potential photoreactivity of the cyclobutane core with the coordinating and electronic properties of the thioether group.

Table 2: Potential Roles of Moieties in Advanced Materials This table is interactive. You can sort and filter the data.

Molecular Moiety Potential Application in Materials Relevant Property
Cyclobutane Photodegradable Polymers, Stress-responsive Materials Ring strain, [2+2] cycloreversion
Thioether Self-healing Polymers, Organic Electronics, MOFs Coordination to metals, Redox activity

Role of Thioether Group in Directed Synthesis

The 2-thiomethylphenyl group in the target compound plays a critical role as a directing group in transition-metal-catalyzed C–H functionalization. The sulfur atom of the thioether acts as a reliable coordinating atom for metals like palladium. acs.orgrsc.org This coordination directs the catalyst to activate the C–H bond at the ortho-position of the phenyl ring (the position adjacent to the thioether). rsc.org This directed C–H activation enables a range of subsequent bond-forming reactions, including olefination, arylation, and acylation, specifically at that position. rsc.orgresearchgate.net

The typical mechanism involves the coordination of the thioether's sulfur atom to a Pd(II) catalyst, which facilitates the C–H cleavage to form a stable cyclopalladated intermediate. acs.orgrsc.org This intermediate then reacts with a coupling partner (e.g., an olefin or an arylboronic acid), followed by reductive elimination to yield the functionalized product and regenerate the active palladium catalyst. researchgate.net This directing group strategy is highly efficient for constructing complex biaryl thioether derivatives and other elaborately substituted aromatic compounds from simple precursors. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Cyclobutyl 2-thiomethylphenyl ketone, considering its thiomethyl substituent?

  • Methodological Answer : The synthesis can be achieved via a two-step approach:

Friedel-Crafts Acylation : React cyclobutanecarbonyl chloride with 2-chlorotoluene in the presence of AlCl₃ to form cyclobutyl 2-chlorophenyl ketone .

Nucleophilic Substitution : Replace the chlorine atom on the phenyl ring with a thiomethyl group using sodium thiomethoxide (NaSCH₃) under anhydrous conditions, leveraging the reactivity of aryl halides with thiols .
Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high yield (>75%) and purity (>95%) .

Q. How can spectroscopic methods (NMR, IR, MS) be used to characterize this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify the cyclobutyl group (δ 2.5–3.5 ppm for ring protons; δ 30–40 ppm for quaternary carbon) and thiomethyl substituent (δ 2.1 ppm for SCH₃ protons; δ 15–20 ppm for sulfur-adjacent carbon) .
  • IR Spectroscopy : Detect the ketone C=O stretch (~1700 cm⁻¹) and C-S vibration (~650 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular weight via [M+H]⁺ peak at m/z 220 (C₁₂H₁₃OS⁺) with fragmentation patterns matching cyclobutyl cleavage .

Q. What are the typical nucleophilic reactions observed in this compound under basic conditions?

  • Methodological Answer :

  • Reduction : Sodium borohydride (NaBH₄) in ethanol reduces the ketone to cyclobutyl 2-thiomethylphenyl carbinol (second-order rate constant k ~0.23 L/mol·s at 25°C) .
  • Oxidation : Strong oxidants like KMnO₄ convert the ketone to a carboxylic acid derivative, though steric hindrance from the thiomethyl group may lower yields .
  • Thiol Displacement : The thiomethyl group can undergo further substitution with amines (e.g., NH₃/MeOH) to form sulfonamide derivatives .

Advanced Research Questions

Q. How does the thiomethyl group influence the electronic and steric environment of the ketone moiety in this compound?

  • Methodological Answer :

  • Electronic Effects : The thiomethyl group donates electrons via resonance (+M effect), reducing the electrophilicity of the ketone carbonyl. This is confirmed by slower NaBH₄ reduction rates compared to unsubstituted cyclobutyl phenyl ketones (e.g., relative rate 0.23 vs. 1.0 for acetophenone) .
  • Steric Effects : Ortho-substitution creates steric hindrance, altering reaction trajectories in nucleophilic additions (e.g., preferential axial attack in cyclohexyl analogs) . Computational DFT studies (B3LYP/6-31G*) can model these effects .

Q. What challenges arise in analyzing stereoselective reactions involving this compound, and how can they be addressed methodologically?

  • Methodological Answer :

  • Challenges : The thiomethyl group complicates chiral center resolution in spirocyclic products (e.g., cyclododecanone-like adducts).
  • Solutions :

X-ray Crystallography : Resolve absolute configuration of crystalline intermediates (e.g., spirocyclic adducts) .

Chiral HPLC : Use a Chiralpak® IA column (hexane/isopropanol) to separate enantiomers with >99% purity .

Kinetic Isotope Effects (KIE) : Study deuterated analogs to probe transition-state stereochemistry .

Q. How do solvent polarity and temperature affect the reduction kinetics of this compound with sodium borohydride?

  • Methodological Answer :

  • Experimental Design : Conduct pseudo-first-order kinetics in solvents (e.g., THF, ethanol, water) at 0–35°C. Monitor progress via UV-Vis (λ = 280 nm) .
  • Key Findings :
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) accelerate reduction (k = 0.45 L/mol·s) due to better stabilization of the borohydride transition state .
  • Temperature : Activation energy (Eₐ) increases by ~15 kJ/mol in ethanol vs. THF, indicating solvent-dependent transition states .
  • Data Analysis : Fit Arrhenius plots (ln k vs. 1/T) to calculate Δ‡H and Δ‡S .

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